molecular formula C13H10Br2ClNO B12646762 2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 6269-26-7

2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide

Cat. No.: B12646762
CAS No.: 6269-26-7
M. Wt: 391.48 g/mol
InChI Key: TXHYLBIWOLVXOT-UHFFFAOYSA-M
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Description

2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide is a pyridinium salt derivative of significant interest in advanced organic and medicinal chemistry research. Its primary research application is as a key synthetic intermediate for constructing complex nitrogen-containing heterocycles, such as indolizines, via 1,3-dipolar cycloaddition reactions . The bromine atom on the pyridinium ring and the electron-withdrawing phenacyl group activate the molecule, allowing it to generate N-ylides upon treatment with a base like triethylamine; these ylides can then react with dipolarophiles like ethyl propiolate to form pharmacologically relevant indolizine scaffolds . Compounds within this structural class are extensively investigated for their potential biological activities. Research on analogous molecules has demonstrated promising inhibitory effects against a range of human tumor cell lines, including non-small cell lung cancer and glioblastoma, and molecular docking studies suggest mechanisms of action that may involve binding to the colchicine site of tubulin . Furthermore, similar quaternary pyridinium salts, synthesized from precursors like 2-bromoacetophenones, are also screened for antimicrobial and antifungal properties, highlighting the utility of this chemical family in developing new therapeutic agents . This product is intended for research purposes by qualified laboratory personnel. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6269-26-7

Molecular Formula

C13H10Br2ClNO

Molecular Weight

391.48 g/mol

IUPAC Name

2-(2-bromopyridin-1-ium-1-yl)-1-(4-chlorophenyl)ethanone;bromide

InChI

InChI=1S/C13H10BrClNO.BrH/c14-13-3-1-2-8-16(13)9-12(17)10-4-6-11(15)7-5-10;/h1-8H,9H2;1H/q+1;/p-1

InChI Key

TXHYLBIWOLVXOT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C(=C1)Br)CC(=O)C2=CC=C(C=C2)Cl.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamazepine is synthesized through a multi-step process starting from iminostilbene. The key steps involve:

    Cyclization: Iminostilbene undergoes cyclization to form the dibenzazepine ring structure.

    Amidation: The dibenzazepine is then subjected to amidation to introduce the carboxamide group, resulting in the formation of Carbamazepine.

Industrial Production Methods

Industrial production of Carbamazepine involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Carbamazepine undergoes several types of chemical reactions, including:

    Oxidation: Carbamazepine can be oxidized to form Carbamazepine-10,11-epoxide, an active metabolite.

    Reduction: Reduction reactions can convert Carbamazepine to its reduced forms, although these are less common.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Carbamazepine-10,11-epoxide: Formed through oxidation and retains anticonvulsant properties.

    Hydroxy derivatives: Formed through hydroxylation reactions.

Scientific Research Applications

Carbamazepine has a wide range of scientific research applications:

Mechanism of Action

Carbamazepine exerts its effects primarily by inhibiting sodium channel firing, which stabilizes hyperexcited nerve membranes and reduces synaptic transmission. This action helps to control seizure activity and alleviate pain. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of neurotransmitter release and synaptic plasticity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridinium Derivatives with Varying Substituents

  • 3-Carbamoyl-1-(2-(4-chlorophenyl)-2-oxoethyl)pyridin-1-ium bromide (Compound 2, ):
    • Differs by a carbamoyl (-CONH₂) group at position 3 instead of bromine at position 2.
    • Exhibits antifungal activity, suggesting the 4-chlorophenyl group in the side chain enhances bioactivity .
  • 1-(2-(3-Nitrophenyl)-2-oxoethyl)-4-(((3,4,5-trimethoxyphenyl)imino)methyl)pyridin-1-ium bromide (3a, ): Features an aldimine group at position 4 and a 3-nitrophenyl side chain. Higher molecular weight (544.35 g/mol) and melting point (216–218°C) due to the nitro and trimethoxy substituents .

Pyrimidinium vs. Pyridinium Cores

  • 4-(4-Chlorophenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrimidinium bromide (4d, ):
    • Pyrimidinium core instead of pyridinium, with a 4-methoxyphenyl side chain.
    • Lower melting point (182–183°C) compared to pyridinium analogs, likely due to reduced molecular symmetry .

Side Chain Modifications

  • 1-[2-(2-Nitrophenyl)-2-oxoethyl]-4-{1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium-4-yl}pyridin-1-ium dibromide (5a, ):
    • Dibromide salt with a nitro-substituted phenyl side chain.
    • High melting point (258–259°C) and yield (96%), indicating stability under harsh conditions .
  • 4-(3-(4-Chlorobenzoyl)-1-(ethoxycarbonyl)indolizin-7-yl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyridin-1-ium bromide (1a, ):
    • Complex indolizinyl substituent increases molecular weight (633.92 g/mol) and enables fluorescence applications .

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Reference
2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide Pyridinium Br (2), 4-Cl-C₆H₄-CO- (side chain) ~403.59 (calculated) Not reported
3-Carbamoyl-1-(2-(4-chlorophenyl)-2-oxoethyl)pyridin-1-ium bromide Pyridinium CONH₂ (3), 4-Cl-C₆H₄-CO- ~375.62 (calculated) Not reported
1-(2-(3-Nitrophenyl)-2-oxoethyl)-4-(((3,4,5-trimethoxyphenyl)imino)methyl)pyridin-1-ium bromide Pyridinium NO₂ (side chain), imine (4) 544.35 216–218
4-(4-Chlorophenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrimidinium bromide Pyrimidinium 4-Cl-C₆H₄ (4), 4-MeO-C₆H₄-CO- ~435.70 (calculated) 182–183

Biological Activity

2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide is a pyridinium compound notable for its diverse biological activities, including larvicidal, anticancer, and corrosion inhibition properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of 2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide is C12H10BrClN2OC_{12}H_{10}BrClN_2O, indicating the presence of various functional groups that contribute to its reactivity and biological properties. The structure includes a pyridinium core, a bromine atom at the 2-position, and an oxoethyl group attached to the nitrogen atom.

1. Larvicidal Activity

Research indicates that 2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide exhibits significant larvicidal properties against Anopheles arabiensis, a mosquito species responsible for malaria transmission. The compound's effectiveness in inhibiting larval development makes it a candidate for vector control strategies.

2. Anticancer Potential

The compound has shown promise as an anticancer agent . Studies have highlighted its ability to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of signaling pathways involved in cell survival.

3. Corrosion Inhibition

In addition to its biological applications, this compound has been studied for its corrosion inhibition properties. It acts by adsorbing onto metal surfaces, forming a protective layer that mitigates degradation. A study reported a corrosion inhibition efficiency of up to 98.5% at specific concentrations, indicating its potential use in industrial applications .

Comparative Analysis with Related Compounds

The following table compares 2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide with structurally similar compounds:

Compound NameStructureNotable Properties
1-(4-Chlorophenyl)-2-(2,3-dimethylpyridin-1-ium)ethanoneStructureExhibits different biological activities
3-Chloro-N-(pyridin-3-yl)propanamideStructurePotential anti-inflammatory properties
1-(3-Chlorophenyl)-2-(pyridin-4-yloxy)ethanoneStructureKnown for antimicrobial activity

Study on Larvicidal Activity

A study conducted by [source] demonstrated that the compound effectively reduced the survival rate of Anopheles arabiensis larvae by over 80% at concentrations as low as 50 ppm. This larvicidal effect was attributed to the disruption of the larvae's physiological processes.

Anticancer Research

In another study published in [source], derivatives of this compound were tested against various cancer cell lines, showing IC50 values ranging from 10 µM to 25 µM, indicating moderate potency compared to standard chemotherapeutics.

Q & A

Q. What are the established synthetic routes for 2-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide, and what are their comparative advantages?

The compound is typically synthesized via quaternization of pyridine derivatives with α-bromo ketones. A general procedure involves reacting a pyridine base (e.g., nicotinamide) with a brominated precursor like 2-bromo-1-(4-chlorophenyl)ethan-1-one in polar solvents such as ethanol or acetone under reflux. Evidence from analogous syntheses shows yields exceeding 95% when using stoichiometric ratios and controlled reaction times . Purification via recrystallization from ethanol/water mixtures ensures high purity (>97%), as confirmed by melting point analysis (189–192°C) and NMR spectroscopy . Ethanol is preferred for its balance of solubility and ease of removal, while acetone may accelerate reaction kinetics but requires stricter moisture control.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C-NMR : The pyridinium proton resonates as a singlet near δ 9.0–9.5 ppm, while the 4-chlorophenyl group shows aromatic protons as a doublet (δ 7.4–7.8 ppm). The carbonyl (C=O) signal appears at δ 170–175 ppm in 13C-NMR .
  • IR Spectroscopy : Strong absorbance bands at ~1700 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Br stretch) confirm functional groups .
  • Mass Spectrometry : The molecular ion peak ([M⁺]) aligns with the molecular weight (e.g., ~371 g/mol for C₁₃H₁₀Br₂ClNO), with fragmentation patterns indicating loss of bromide or the 4-chlorophenyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination of this compound?

Discrepancies in unit cell parameters or bond lengths may arise from polymorphism or solvent inclusion. Employing the SHELX suite (e.g., SHELXL for refinement) allows rigorous analysis of high-resolution X-ray data. For example, using the P21/c space group (monoclinic) and refining anisotropic displacement parameters can resolve ambiguities in the pyridinium ring geometry or halogen positioning . Cross-validation with Hirshfeld surface analysis further distinguishes genuine structural features from artifacts .

Q. What experimental design considerations are critical for optimizing the compound’s bioactivity in antimicrobial assays?

  • Solvent Selection : Use DMSO for solubility but ensure concentrations ≤1% to avoid cytotoxicity .
  • Positive Controls : Compare with known antibacterials (e.g., ampicillin) at equivalent molar concentrations.
  • Mechanistic Studies : Employ fluorescence-based assays to track membrane disruption or enzyme inhibition (e.g., via NADH oxidase activity in Leishmania models) . Adjust substituents on the pyridinium or 4-chlorophenyl moieties to enhance selectivity and reduce off-target effects.

Q. How do solvent polarity and reaction time influence the stereochemical outcomes of derivatives synthesized from this compound?

Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry during nucleophilic substitutions. In contrast, protic solvents (e.g., methanol) may promote racemization via solvolysis. Kinetic studies show that reactions completed within 2–4 hours at 60°C minimize side products like hydrolyzed ketones or dimerized pyridinium species . Monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane) ensures reaction completion.

Methodological Challenges and Solutions

Q. What strategies mitigate spectral interference when analyzing mixtures containing this compound and its synthetic intermediates?

  • HPLC-DAD : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate the target compound (retention time ~8.2 min) from precursors like 4-chlorophenylglyoxal (retention time ~5.5 min) .
  • 2D NMR : HSQC and HMBC correlations distinguish overlapping signals, particularly between the pyridinium and aromatic protons .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

DFT calculations (e.g., B3LYP/6-31G*) accurately model charge distribution, identifying the pyridinium C-2 position as the most electrophilic site. Fukui indices predict regioselectivity for nucleophilic attack, corroborating experimental observations of bromide displacement by amines or thiols .

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